(1S)-1-cyclohexyl-N',N'-dimethylethane-1,2-diamine
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Overview
Description
(1S)-1-cyclohexyl-N’,N’-dimethylethane-1,2-diamine: is an organic compound with a unique structure that includes a cyclohexyl group attached to an ethane-1,2-diamine backbone
Mechanism of Action
- Their role is to regulate glucose homeostasis by enhancing insulin secretion, suppressing glucagon release, and slowing gastric emptying .
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-cyclohexyl-N’,N’-dimethylethane-1,2-diamine typically involves the reaction of cyclohexylamine with N,N-dimethyl-1,2-diaminoethane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods: On an industrial scale, the production of (1S)-1-cyclohexyl-N’,N’-dimethylethane-1,2-diamine may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters are essential to maintain the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: (1S)-1-cyclohexyl-N’,N’-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry: In chemistry, (1S)-1-cyclohexyl-N’,N’-dimethylethane-1,2-diamine is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: In medicine, (1S)-1-cyclohexyl-N’,N’-dimethylethane-1,2-diamine is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Cyclohexylamine: Similar in structure but lacks the dimethylated ethane-1,2-diamine backbone.
N,N-Dimethylethylenediamine: Similar backbone but lacks the cyclohexyl group.
Uniqueness: The uniqueness of (1S)-1-cyclohexyl-N’,N’-dimethylethane-1,2-diamine lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(1S)-1-cyclohexyl-N',N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-12(2)8-10(11)9-6-4-3-5-7-9/h9-10H,3-8,11H2,1-2H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMISKMRXSRNAV-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1CCCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H](C1CCCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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